4-(azepan-1-ylsulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide
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Overview
Description
4-(azepan-1-ylsulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide is a complex organic compound that features a unique combination of structural motifs, including an azepane ring, a sulfonyl group, an indeno[1,2-d]thiazole core, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azepan-1-ylsulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach begins with the preparation of the indeno[1,2-d]thiazole core. This can be achieved through the reaction of thiourea with 2-tosyloxy-1-indanone, 2-bromo-2,3-dihydroinden-1-one, or 2,2-dibromo-2,3-dihydroinden-1-one . The resulting intermediate is then subjected to further functionalization to introduce the azepane and sulfonyl groups, followed by the coupling with benzamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-(azepan-1-ylsulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced at the benzamide moiety or the thiazole ring under specific conditions.
Substitution: The benzamide and thiazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group may yield sulfonic acids, while reduction of the benzamide moiety could produce amines.
Scientific Research Applications
4-(azepan-1-ylsulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The indeno[1,2-d]thiazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonyl group can form strong hydrogen bonds with target proteins, enhancing the compound’s binding affinity. The azepane ring may also contribute to the overall binding through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
8H-Indeno[1,2-d]thiazole Derivatives: These compounds share the indeno[1,2-d]thiazole core and exhibit similar biological activities.
Benzamide Derivatives: Compounds with a benzamide moiety are known for their pharmacological properties, including enzyme inhibition and receptor modulation.
Uniqueness
4-(azepan-1-ylsulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide is unique due to the combination of its structural motifs, which confer distinct chemical and biological properties. The presence of the azepane ring and sulfonyl group, in particular, distinguishes it from other similar compounds and enhances its potential as a versatile molecule for various applications .
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S2/c27-22(25-23-24-21-19-8-4-3-7-17(19)15-20(21)30-23)16-9-11-18(12-10-16)31(28,29)26-13-5-1-2-6-14-26/h3-4,7-12H,1-2,5-6,13-15H2,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJAOIWMHSARFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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